molecular formula C9H13NO B1274661 1-tert-Butyl-1H-pyrrole-2-carbaldehyde CAS No. 23373-78-6

1-tert-Butyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1274661
CAS No.: 23373-78-6
M. Wt: 151.21 g/mol
InChI Key: VFGRWHIUIWPYOR-UHFFFAOYSA-N
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Description

1-tert-Butyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H13NO It features a pyrrole ring substituted with a tert-butyl group at the nitrogen atom and an aldehyde group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of a tert-butyl-substituted pyrrole with an appropriate aldehyde precursor. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: 1-tert-Butyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-tert-Butyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1-tert-Butyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-tert-Butyl-1H-pyrrole-2-carbaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical transformation.

Comparison with Similar Compounds

  • 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
  • 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde
  • 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde
  • 1-Phenyl-1H-pyrrole-2-carbaldehyde

Uniqueness: 1-tert-Butyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the tert-butyl group at the nitrogen atom, which imparts steric hindrance and influences the compound’s reactivity and stability

Properties

IUPAC Name

1-tert-butylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)10-6-4-5-8(10)7-11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGRWHIUIWPYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390345
Record name 1-tert-Butyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23373-78-6
Record name 1-(1,1-Dimethylethyl)-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23373-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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